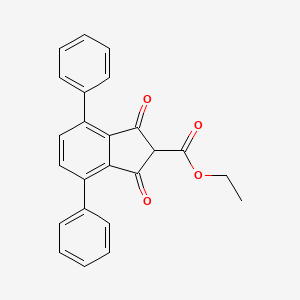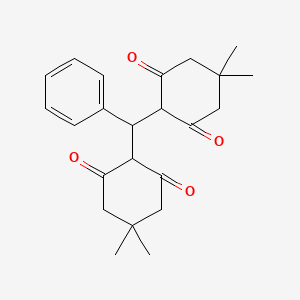
Ethyl 1,3-dioxo-4,7-diphenyl-2-indanecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1,3-dioxo-4,7-diphenyl-2-indanecarboxylate is a chemical compound with the molecular formula C24H18O4 and a molecular weight of 370.409 g/mol . This compound is known for its unique structure, which includes a 1,3-dioxoindan core substituted with phenyl groups at positions 4 and 7, and an ethyl ester group at position 2. It is used in various scientific research applications due to its interesting chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1,3-dioxo-4,7-diphenyl-2-indanecarboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4,7-diphenylindan-1,3-dione with ethyl chloroformate in the presence of a base such as triethylamine . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
化学反応の分析
Types of Reactions
Ethyl 1,3-dioxo-4,7-diphenyl-2-indanecarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming alcohol derivatives.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl rings .
科学的研究の応用
Ethyl 1,3-dioxo-4,7-diphenyl-2-indanecarboxylate has a wide range of applications in scientific research:
作用機序
The mechanism of action of ethyl 1,3-dioxo-4,7-diphenyl-2-indanecarboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, influencing biological systems. For example, its ability to undergo oxidation and reduction reactions can modulate its activity in biological environments .
類似化合物との比較
Similar Compounds
Indane-1,3-dione: A closely related compound with similar chemical properties and applications.
Ethyl 1,3-dioxo-2-indanecarboxylate: Another similar compound with a slightly different structure but comparable reactivity.
Uniqueness
Ethyl 1,3-dioxo-4,7-diphenyl-2-indanecarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of phenyl groups at positions 4 and 7 enhances its stability and reactivity, making it a valuable compound in various research fields .
特性
分子式 |
C24H18O4 |
|---|---|
分子量 |
370.4 g/mol |
IUPAC名 |
ethyl 1,3-dioxo-4,7-diphenylindene-2-carboxylate |
InChI |
InChI=1S/C24H18O4/c1-2-28-24(27)21-22(25)19-17(15-9-5-3-6-10-15)13-14-18(20(19)23(21)26)16-11-7-4-8-12-16/h3-14,21H,2H2,1H3 |
InChIキー |
SFKNUDIRNCERSL-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1C(=O)C2=C(C=CC(=C2C1=O)C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{(3Z)-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B11965977.png)

![(5Z)-3-butyl-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11965989.png)
![2-amino-4-(3,5-dichloro-2-methoxyphenyl)-5-oxo-4H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B11965990.png)
![methyl (2E)-2-[4-(isopentyloxy)-3-methoxybenzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11966000.png)
![(5Z)-5-[(3-{4-[(4-Chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-propyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11966002.png)

![3-(4-methylphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine](/img/structure/B11966024.png)
![4-Methylbenzaldehyde [1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B11966031.png)

![2-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-6-methylpyrimidin-4(3H)-one](/img/structure/B11966045.png)
![N-(4-ethoxyphenyl)-2-{(3Z)-3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B11966067.png)


